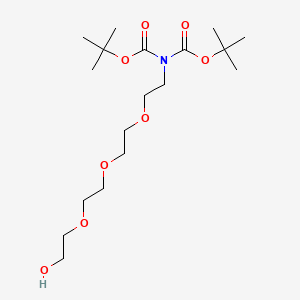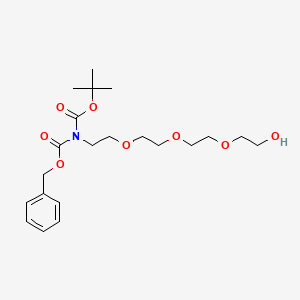
Boc2-AEEEE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc2-AEEEE, also known as di-tert-butyl dicarbonate-protected amino acid, is a compound widely used in organic synthesis, particularly in peptide chemistry. The compound is characterized by the presence of two tert-butyl carbamate groups, which serve as protective groups for amino functions. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino sites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc2-AEEEE typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include triethylamine or sodium bicarbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:
- Dissolve the amino acid in an appropriate solvent such as dichloromethane.
- Add the base to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature until completion.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The purification steps may include large-scale chromatography or crystallization techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boc2-AEEEE undergoes various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid.
Substitution: Reaction with nucleophiles to replace the Boc groups with other functional groups.
Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions depending on the functional groups present in the amino acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: The primary product is the free amino acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted amino acids.
Aplicaciones Científicas De Investigación
Boc2-AEEEE has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc2-AEEEE primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino functions during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups are removed under acidic conditions, revealing the free amino groups for further reactions or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: Use 9-fluorenylmethyloxycarbonyl as a protective group.
Cbz-protected amino acids: Use benzyl carbamate as a protective group.
Uniqueness
Boc2-AEEEE is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO8/c1-17(2,3)26-15(21)19(16(22)27-18(4,5)6)7-9-23-11-13-25-14-12-24-10-8-20/h20H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONGMWGUFYXILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)



